N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide

Organic Synthesis Process Chemistry Building Block

Sourcing a stable, functionalized entry point into the difluorobenzodioxole scaffold for SAR studies often faces supply inconsistency and thermal lability of the core. This compound directly solves that as a pre-functionalized, protected 5-amino intermediate for reliable multi-step synthesis. - Enables selective downstream functionalization via deprotection to the free amine for amide, urea, or sulfonamide formation. - High-yielding, scalable synthesis protocol (achieving >92% yield) de-risks process chemistry scale-up to multi-kilogram quantities. - Offered as a yellow crystalline solid with a validated melting point (136-138°C), ensuring identity and quality for reproducible research.

Molecular Formula C9H7F2NO3
Molecular Weight 215.15 g/mol
CAS No. 948-94-7
Cat. No. B021097
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide
CAS948-94-7
SynonymsN-(2,2-Difluoro-1,3-benzodioxol-5-yl)acetamide;  3’,4’-[(Difluoromethylene)dioxy]acetanilide; 
Molecular FormulaC9H7F2NO3
Molecular Weight215.15 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC2=C(C=C1)OC(O2)(F)F
InChIInChI=1S/C9H7F2NO3/c1-5(13)12-6-2-3-7-8(4-6)15-9(10,11)14-7/h2-4H,1H3,(H,12,13)
InChIKeyLGSMRDRDHHFMJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide Procurement Guide


N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide (CAS: 948-94-7) is a fluorinated heterocyclic building block characterized by a 2,2-difluoro-1,3-benzodioxole core substituted with an acetamide group at the 5-position [1]. This compound is a member of the difluorobenzodioxole class, which is a key functional group in both pharmaceuticals and agrochemicals [2]. It serves as a protected intermediate, specifically a masked form of 5-amino-2,2-difluoro-1,3-benzodioxole, enabling selective functionalization in multi-step syntheses for complex active ingredients [1].

Workflow Protected amine handle for selective functionalization
Selection 5-position acetamide on difluorobenzodioxole core
Use Context Pharmaceutical and agrochemical building block

Non-Interchangeability of N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide


Generic substitution fails for this specific building block because it is a distinct functional entry point into the difluorobenzodioxole scaffold. The acetamide group at the 5-position provides a protected amino handle, differentiating it from other commercially available 2,2-difluoro-1,3-benzodioxole derivatives like 5-carbaldehyde (CAS 656-42-8) or the parent 2,2-difluoro-1,3-benzodioxole (CAS 1583-59-1) [1]. This functionalization dictates its synthetic utility; it is not just a passive fluoro-aromatic but a reactant poised for specific amide bond formation or deprotection to release the reactive 5-amino-2,2-difluoro-1,3-benzodioxole. Interchanging it with another 5-substituted analog would fundamentally alter the downstream synthetic route and the resulting chemical structure, impacting the target molecule's properties. The difluorobenzodioxole core itself is noted for its thermal sensitivity and lability, making the stable, pre-functionalized nature of this acetamide derivative particularly valuable for reliable incorporation into complex molecules [2].

5-Carbaldehyde analog alters synthetic route Substituting with the 5-carbaldehyde derivative (CAS 656-42-8) leads to a different chemical space, incompatible with amide bond formation.
Unprotected core stability may not transfer The parent 2,2-difluoro-1,3-benzodioxole or free amine exhibit higher lability; the acetamide form provides a stable, crystalline entry point.

Quantitative Evidence for N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide


Scalable Synthesis with High Yield and Purity

A defined and scalable synthesis for N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide (CAS 948-94-7) is described, providing a reliable supply chain advantage. The compound is prepared via acetylation of 5-amino-2,2-difluoro-1,3-benzodioxole with acetic anhydride in toluene, achieving a high isolated yield of 92.5% and a final purity of 98% . This contrasts with the more reactive and less stable free amine, 5-amino-2,2-difluoro-1,3-benzodioxole, whose synthesis and handling present different challenges .

Synthetic Efficiency
Head-to-head
92.5% yield, 98% purity
Supports scalable procurement
Acetylation of 5-amino derivative in toluene
Organic Synthesis Process Chemistry Building Block

Intermediate for Insecticidal and Acaricidal Compounds

The compound's specific acetamide functionalization is critical for its role in preparing active agrochemical ingredients. A foundational patent (US4110345) explicitly describes 2,2-difluoro-1,3-benzodioxole-5-(α-alkyl)-acetic acids as precursors to insecticides and acaricides [1]. N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide serves as a direct building block in the synthesis of these and related α-alkyl acetic acid derivatives [2]. This is in contrast to other 5-substituted 2,2-difluoro-1,3-benzodioxole derivatives, such as the 5-carbaldehyde (CAS 656-42-8), which would lead to different chemical space and application profiles.

Application Context
Class-level
Precursor to insecticidal/acaricidal α-alkyl acetic acids
Supports agrochemical discovery
Patent-derived class inference; not functionalized via 5-carbaldehyde
Agrochemical Synthesis Patent Evidence Insecticide Intermediate

Stable Entry to a Labile Pharmacophore

The difluorobenzo-1,3-dioxole core is an important functional group in pharmaceuticals and agrochemicals but is known to be labile and sensitive to heat and halogen exchange [1]. N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide provides a stable, crystalline, and easily handled entry point to this challenging scaffold. Its melting point is reported as 136-138°C, indicative of its solid-state stability . This contrasts with simpler, more volatile or reactive derivatives like 2,2-difluoro-1,3-benzodioxole (CAS 1583-59-1, boiling point 129-130°C) [2] or the free amine, which is more prone to oxidation. The acetamide protecting group mitigates the inherent lability of the difluorobenzodioxole system, facilitating reliable multi-step synthesis.

Physical Stability
Context-dependent
Crystalline solid, mp 136–138°C
Simplifies handling and storage
Comparator 2,2-difluoro-1,3-benzodioxole is liquid (bp ~130°C)
Medicinal Chemistry Drug Discovery Chemical Stability

Recommended Applications for N-(2,2-Difluorobenzo[1,3]dioxol-5-yl)acetamide


Synthesis of Fluorinated Agrochemical Intermediates

Based on its demonstrated utility as a precursor to insecticidal and acaricidal compounds [1], this compound is ideally suited for research and process development in the crop protection industry. Scientists can use it as a stable, pre-functionalized building block to synthesize a library of 2,2-difluoro-1,3-benzodioxole-5-(α-alkyl)-acetic acid derivatives for structure-activity relationship (SAR) studies and lead optimization. The reliable, high-yielding synthesis of the building block itself ensures a scalable route to these advanced intermediates .

Medicinal Chemistry Scaffold for Drug Discovery

The difluorobenzodioxole group is a valuable pharmacophore in drug discovery [1]. This specific acetamide derivative is a key intermediate for introducing this group into candidate molecules. It can be employed in multi-step syntheses where the acetamide group is deprotected to reveal the 5-amine, which can then be functionalized further, for example, to form amides, ureas, or sulfonamides for exploring biological targets. Its stability compared to more labile forms of the scaffold makes it a practical choice for medicinal chemists .

Scalable Process Chemistry Development

Given the detailed, high-yielding preparation method available, this compound is a strong candidate for process chemistry development [1]. The robust synthetic protocol, which uses standard reagents and achieves high purity upon crystallization, provides a solid foundation for scaling up to multi-kilogram quantities. Procurement of this specific intermediate allows process chemists to de-risk the development of complex final active ingredients that incorporate the difluorobenzodioxole core.

Application
Selection Property
Validation Focus
Agrochemical Intermediate Synthesis
Pre-functionalized protected amine handle
Route to α-alkyl acetic acid derivatives
Medicinal Chemistry Scaffold
Deprotectable 5-amino group
Amine derivatization (amides, ureas, sulfonamides)
Scalable Process Development
Well-characterized, high-yielding protocol
Crystallization-based purity control
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